molecular formula C10H14IN5O4 B1255247 5-Iodo-5,6-dihydro-6-azatubercidin

5-Iodo-5,6-dihydro-6-azatubercidin

Cat. No.: B1255247
M. Wt: 395.15 g/mol
InChI Key: IPMOTTQXPAXTMS-CKVFBBIQSA-N
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Description

5-Iodo-5,6-dihydro-6-azatubercidin is a synthetic nucleoside analogue characterized by the substitution of a nitrogen atom at the 6-position (aza modification) and an iodine atom at the 5-position of the pyrimidine ring. This structural modification distinguishes it from classical thymidine or deoxyuridine derivatives and may enhance its metabolic stability or alter its interaction with enzymatic targets.

Properties

Molecular Formula

C10H14IN5O4

Molecular Weight

395.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(3R)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7+,10-/m1/s1

InChI Key

IPMOTTQXPAXTMS-CKVFBBIQSA-N

Isomeric SMILES

C1=NC(=C2[C@H](NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

Canonical SMILES

C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine typically involves the following steps:

Industrial Production Methods

This could include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used

    Oxidation Products: Oxidized forms of the ribofuranosyl moiety

    Reduction Products: Reduced forms of the ribofuranosyl moiety

    Hydrolysis Products: Pyrazolo[3,4-d]pyrimidine derivatives and ribose

Mechanism of Action

The mechanism of action of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between 5-Iodo-5,6-dihydro-6-azatubercidin and related iodinated nucleoside analogues:

Compound Structural Features Mechanism of Action Biological Activity Key Findings References
5-Iodo-5,6-dihydro-6-azatubercidin 6-aza substitution, 5-iodo pyrimidine Hypothesized: Competitive inhibition of nucleoside kinases or polymerase incorporation Under investigation (potential antibacterial/antiviral) Limited direct data; structural analogies suggest enhanced metabolic stability vs. non-aza derivatives N/A
5-Iodo-2′-deoxyuridine (IDU) 5-iodo uracil, deoxyribose Incorporation into viral DNA, inhibiting replication Antiviral (herpesviruses) First FDA-approved antiviral nucleoside; high toxicity limits systemic use
5-Iodo-5′-amino-2′,5′-dideoxyuridine 5-iodo, 5′-amino, dideoxyribose Inhibits bacterial thymidine kinase (e.g., E. coli) Antibacterial Reduces thymidine kinase activity by >80% at 10 µM; low cytotoxicity in mammals
5-Iodo-2′-deoxycytidine 5-iodo cytosine, deoxyribose Competitive inhibition of viral RNA polymerases Antiviral (broad-spectrum) 10–100× more potent than IDU in vitro; limited clinical translation

Mechanistic and Efficacy Differences

  • Target Specificity: Unlike IDU, which primarily targets viral DNA polymerases, the 5′-amino-dideoxyuridine derivative inhibits bacterial thymidine kinase, suggesting that iodinated compounds can be repurposed across pathogen classes via structural tuning .
  • Toxicity Profile: IDU’s systemic toxicity contrasts with the lower cytotoxicity observed in 5′-amino-dideoxyuridine derivatives, highlighting the importance of sugar moiety modifications in safety optimization .

Drug Repurposing Potential

The Rangel-Vega et al. (2015) review underscores the value of repurposing nucleoside analogues for antibacterial applications. For example, 5-Iodo-5′-amino-2′,5′-dideoxyuridine’s efficacy against E. coli thymidine kinase supports the hypothesis that 5-Iodo-5,6-dihydro-6-azatubercidin could similarly disrupt bacterial nucleotide metabolism, particularly in pathogens reliant on salvage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 2
5-Iodo-5,6-dihydro-6-azatubercidin

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